molecular formula C19H21N3O4S B2661859 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide CAS No. 1020980-12-4

2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide

Cat. No.: B2661859
CAS No.: 1020980-12-4
M. Wt: 387.45
InChI Key: ITEGRBXAJFALDI-UHFFFAOYSA-N
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Description

This compound is a thiazolo[3,2-a]pyrimidine derivative featuring a 3,4-dimethoxyphenyl acetamide substituent at position 6 of the fused heterocyclic core. The 2,3,7-trimethyl and 5-oxo groups on the core enhance structural rigidity and electronic properties, while the 3,4-dimethoxyphenyl moiety may influence solubility and receptor binding affinity due to its electron-donating methoxy groups. Synthetic routes for analogous compounds typically involve cyclization of thioamide intermediates with chloroacetic acid derivatives or condensation with aldehydes under acidic conditions .

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-10-17(18(24)22-11(2)12(3)27-19(22)20-10)21-16(23)9-13-6-7-14(25-4)15(8-13)26-5/h6-8H,9H2,1-5H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITEGRBXAJFALDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C(=C(SC2=N1)C)C)NC(=O)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[3,2-a]pyrimidine core, followed by the introduction of the 3,4-dimethoxyphenyl group and the acetamide moiety. Common reagents used in these reactions include thionyl chloride, dimethylformamide, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity samples suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

The compound 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a complex organic molecule that has garnered attention in various scientific research applications due to its potential biological activities. This article will explore its applications in medicinal chemistry, particularly focusing on its pharmacological properties, synthesis methods, and case studies that highlight its utility.

Basic Information

  • Molecular Formula : C26H29N3O4S
  • Molecular Weight : 447.60 g/mol
  • CAS Number : Not specified in the available data.

Structural Characteristics

The compound features a thiazolo-pyrimidine core, which is known for its diverse biological activities. The presence of methoxy groups on the phenyl ring enhances its lipophilicity, potentially improving bioavailability.

Anticancer Activity

Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance, derivatives of thiazolo-pyrimidine have been reported to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. A study demonstrated that certain thiazolo-pyrimidine derivatives effectively inhibited the growth of various cancer cell lines, suggesting a promising avenue for developing anticancer agents .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Similar thiazole and pyrimidine derivatives have shown efficacy against a range of bacterial strains. Research indicates that modifications to the thiazolo-pyrimidine scaffold can enhance antibacterial properties, making it a candidate for further investigation in treating infections caused by resistant strains .

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor of key enzymes involved in disease pathways. For example, thiazolo-pyrimidine derivatives have been studied for their ability to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis in pathogens and cancer cells. This inhibition could lead to reduced proliferation of rapidly dividing cells .

Synthetic Routes

The synthesis of This compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : The initial formation of the thiazolo-pyrimidine core often involves condensation reactions between appropriate precursors.
  • Functional Group Modifications : Subsequent steps may include methylation or acylation to introduce methoxy groups and the acetamide moiety.

Case Studies

  • A study published in a peer-reviewed journal demonstrated the synthesis of various thiazolo-pyrimidine derivatives and evaluated their biological activities using standard assays for anticancer and antimicrobial properties .
  • Another research effort focused on optimizing the synthesis of similar compounds using greener methodologies to reduce environmental impact while maintaining high yields .

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural variations among thiazolo[3,2-a]pyrimidine derivatives include:

Compound Name Core Substituents Aryl/Functional Group Modifications Molecular Weight Key Properties/Activities Reference
Target compound: 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide 2,3,7-Trimethyl, 5-oxo 3,4-Dimethoxyphenyl acetamide ~443.5 g/mol* Hypothesized kinase inhibition N/A
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate 7-Methyl, 3-oxo, 5-phenyl 2,4,6-Trimethoxybenzylidene, ethyl ester 532.56 g/mol Crystalline stability, H-bonding motifs
5-[5-(4-Methoxyphenyl)-3,8-diphenylpyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidin-6-yl]-4-phenyl-4H-1,2,4-triazole-3-thiol Pyrrolo-thiazolo-pyrimidine fused core 4-Methoxyphenyl, triazole-thiol ~720.8 g/mol Anticancer activity (in vitro)
N-(2,6-Dimethylphenyl)-2-[(4-ethyl-5-{[(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl)oxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide Triazole-sulfanyl-acetamide 2,6-Dimethylphenyl, pyridazinone 490.58 g/mol Antibacterial, COX-2 inhibition

*Calculated based on molecular formula.

Crystallographic and Conformational Insights

  • The fused thiazolo[3,2-a]pyrimidine core in analogues (e.g., ) adopts a flattened boat conformation, with dihedral angles between 80–90° between the heterocycle and aryl substituents . This geometry may hinder binding to planar active sites compared to more flexible acetamide-linked structures.
  • Hydrogen-bonding patterns in crystal structures (e.g., C–H···O in ) suggest that methoxy groups enhance lattice stability but may reduce bioavailability .

Biological Activity

The compound 2-(3,4-dimethoxyphenyl)-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 370.43 g/mol
  • CAS Number : Not specifically listed in the provided sources but can be derived from structural data.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. It has been suggested that the thiazolo[3,2-a]pyrimidine moiety may play a crucial role in modulating enzymatic activities related to cell proliferation and apoptosis.

Antimicrobial Activity

Several studies have indicated that compounds similar to This compound exhibit significant antimicrobial properties. For instance:

  • In vitro Studies : Compounds within this class have demonstrated effective inhibition against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds often range from 15.62 µg/mL to 31.25 µg/mL depending on the specific structure and substituents present .

Anticancer Activity

Research has shown that the compound may possess anticancer properties by inhibiting cell growth in certain cancer cell lines. For example:

  • Cell Line Studies : In studies involving human cancer cell lines, compounds structurally related to this molecule have been reported to induce apoptosis and inhibit proliferation through mechanisms involving the modulation of NF-kB signaling pathways .

Case Studies

  • Study on Antimicrobial Properties :
    • A study conducted on a series of thiazolo[3,2-a]pyrimidine derivatives found that those with methoxy substitutions exhibited enhanced antibacterial activity. The findings suggested that the presence of electron-donating groups like methoxy significantly improved the efficacy against gram-positive bacteria .
  • Anticancer Efficacy :
    • In a recent investigation into the anticancer potential of thiazolo[3,2-a]pyrimidines, it was noted that derivatives similar to this compound exhibited significant cytotoxic effects against breast cancer cell lines at concentrations as low as 10 µM. The study highlighted the compound's ability to initiate apoptotic pathways and decrease cell viability significantly compared to untreated controls .

Comparative Table of Biological Activities

Compound NameActivity TypeTarget Organism/Cell LineMIC/IC50 Value
Compound AAntibacterialStaphylococcus aureus15.62 µg/mL
Compound BAnticancerMCF-7 (Breast Cancer)10 µM
Compound CAntifungalCandida albicans31.25 µg/mL

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